2-CHLORO-5-PROPOXYPHENYLBORONIC ACID

説明

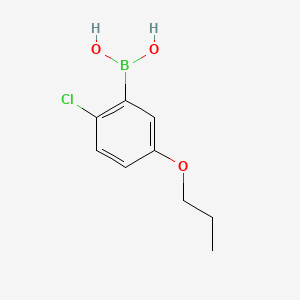

2-CHLORO-5-PROPOXYPHENYLBORONIC ACID is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom at the second position and a propoxy group at the fifth position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-CHLORO-5-PROPOXYPHENYLBORONIC ACID typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-5-propoxyphenyl bromide using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction is usually carried out in an organic solvent such as tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: 2-CHLORO-5-PROPOXYPHENYLBORONIC ACID undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Suzuki–Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Various substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research has highlighted the potential of boronic acids, including 2-chloro-5-propoxyphenylboronic acid, as anticancer agents. Boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy due to their role in regulating protein degradation. For instance, derivatives of boronic acids have been synthesized to enhance their binding affinity to target proteins involved in cancer progression. A study demonstrated that modifications to the boronic acid structure could significantly increase antiproliferative activity against prostate cancer cell lines, indicating that this compound could be a promising candidate for further development .

Inhibition of Bacterial Resistance

this compound has also shown potential as an inhibitor of NorA efflux pump in Staphylococcus aureus, a critical factor in bacterial resistance. Compounds derived from boronic acids have been reported to enhance the efficacy of existing antibiotics by inhibiting the efflux mechanisms that bacteria use to resist treatment. This application could lead to the development of new therapeutic strategies against resistant bacterial strains .

Organic Synthesis Applications

Suzuki-Miyaura Coupling Reactions

One of the most notable applications of this compound is its role as a reagent in Suzuki-Miyaura coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is essential in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and agrochemicals. The compound's ability to participate effectively in these reactions makes it a valuable tool for synthetic chemists .

Structural Modifications for Enhanced Activity

The versatility of boronic acids allows for structural modifications that can optimize their activity. For example, studies have shown that altering substituents on the phenyl ring can lead to variations in biological activity and selectivity. This adaptability is crucial for developing new compounds with improved pharmacological profiles or reduced side effects .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| RSC Med. Chem., 2024 | Demonstrated enhanced antiproliferative activity against LAPC-4 prostate cancer cells with modified boronic acids | Potential development of new anticancer drugs |

| Int. J. Mol. Sci., 2020 | Identified synergistic effects with ciprofloxacin against resistant Staphylococcus aureus strains | New strategies for overcoming antibiotic resistance |

| MDPI Review, 2020 | Discussed various biological activities of boronic acids including anticancer and antibacterial properties | Broader implications for drug design and synthesis |

作用機序

The mechanism of action of 2-CHLORO-5-PROPOXYPHENYLBORONIC ACID in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

類似化合物との比較

- Phenylboronic acid

- (2-Chlorophenyl)boronic acid

- (5-Propoxyphenyl)boronic acid

Comparison: 2-CHLORO-5-PROPOXYPHENYLBORONIC ACID is unique due to the presence of both chlorine and propoxy substituents on the phenyl ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis.

生物活性

2-Chloro-5-propoxyphenylboronic acid (2C5PPA) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in the fields of medicinal chemistry and environmental biotechnology. This article reviews the biological activity of 2C5PPA, focusing on its mechanisms of action, degradation pathways, and relevant case studies.

- Molecular Formula : C9H12BClO3

- Molecular Weight : 214.5 g/mol

- Melting Point : 92-97 °C

2C5PPA exhibits various biological activities primarily through its interactions with cellular pathways:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. This inhibition can affect various metabolic pathways, including those involved in cancer progression and bacterial resistance mechanisms.

- Antimicrobial Activity : Research indicates that 2C5PPA can enhance the efficacy of antibiotics against resistant strains of bacteria, such as Staphylococcus aureus. This is particularly relevant in the context of increasing antibiotic resistance, where compounds like 2C5PPA may serve as efflux pump inhibitors, thereby increasing the intracellular concentration of antibiotics .

- Biodegradation : Studies have shown that certain bacterial strains can utilize 2C5PPA as a carbon and nitrogen source. For instance, Cupriavidus sp. strain CNP-8 has been identified to degrade 2C5PPA via specific metabolic pathways, indicating its potential role in bioremediation processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2C5PPA:

Case Study 1: Biodegradation in Environmental Microbiology

A study conducted on the degradation kinetics of 2C5PPA by Cupriavidus sp. strain CNP-8 revealed that this strain could completely degrade concentrations up to 0.4 mM within 42 hours. The study utilized a modified Gompertz model to characterize the degradation process, highlighting a maximum biodegradation rate of 21.2 ± 2.3 μM/h at optimal concentrations .

Case Study 2: Antibiotic Synergism

Another significant investigation focused on the synergistic effects of 2C5PPA when combined with ciprofloxacin against resistant S. aureus strains. The results indicated that low concentrations of 2C5PPA (1.56–3.13 μg/mL) significantly enhanced the bactericidal activity of ciprofloxacin, suggesting its potential as an adjunct therapy in treating resistant infections .

特性

IUPAC Name |

(2-chloro-5-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-7-3-4-9(11)8(6-7)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCYRXLLDQAMRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681652 | |

| Record name | (2-Chloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-14-1 | |

| Record name | (2-Chloro-5-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。